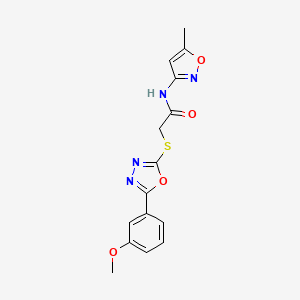
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is C19H17N3O3S, featuring an oxadiazole ring linked to a thioether and an isoxazole moiety. The structural characteristics are crucial for its biological interactions and efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar in structure to this compound have shown significant cytotoxic effects against various cancer cell lines.
These compounds exhibited mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression (e.g., topoisomerase and histone deacetylase) .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Certain derivatives demonstrated promising inhibitory activity against various fungal strains.
| Compound | Target Organism | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 13p | Sclerotinia sclerotiorum | 86.1 | |
| 13f | Sclerotinia sclerotiorum | 77.8 |
These findings suggest that the oxadiazole scaffold can be effectively utilized to develop new antimicrobial agents.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring enhances lipophilicity and facilitates transmembrane diffusion, which is critical for cellular uptake.
- Apoptosis Induction : By inhibiting enzymes involved in cell cycle regulation and apoptosis, such as caspase-3, these compounds can trigger programmed cell death in cancer cells.
- Enzyme Inhibition : The interaction with enzymes like MMP-9 and HDAC plays a significant role in modulating tumor growth and metastasis .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical settings:
- Study on A549 Cell Line : Compounds with similar structural features showed significant cytotoxicity with IC50 values lower than those of cisplatin, indicating potential for development as chemotherapeutic agents .
- Toxicity Studies : Safety profiles were assessed using median lethal dose (LD50) studies, showing that certain derivatives had acceptable safety margins while maintaining high efficacy against cancer cells .
科学研究应用
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of the oxadiazole moiety enhances the antibacterial efficacy compared to standard antibiotics .
Antifungal Properties
Research indicates that oxadiazole derivatives exhibit antifungal activity against pathogens such as Aspergillus niger. The compound's structure allows for effective interaction with fungal cell membranes, disrupting their integrity and leading to cell death .
Anticancer Activity
The anticancer potential of oxadiazole compounds has been extensively studied. For example, derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . In particular, compounds with similar structures have shown promising results in reducing tumor growth in animal models .
Case Study 1: Antimicrobial Efficacy
In a study by Ningegowda et al., a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, specific compounds exhibited MIC values lower than those of standard antibiotics against gram-positive bacteria, indicating their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
A recent study highlighted the anticancer effects of oxadiazole derivatives in combination therapies. One derivative showed enhanced cytotoxicity when used alongside standard chemotherapeutics like Doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .
Structure-Activity Relationship (SAR)
The pharmacological profiles of oxadiazole derivatives are influenced by their structural components. The presence of electron-donating groups such as methoxy enhances biological activity by improving solubility and receptor binding affinity. Conversely, substituents like thio groups can modulate metabolic stability and bioavailability .
属性
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-9-6-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-4-3-5-11(7-10)21-2/h3-7H,8H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJSNTKWPAFVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













